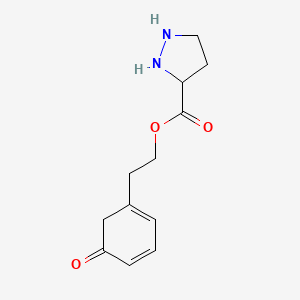![molecular formula C22H17N3 B12903498 Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]- CAS No. 89185-68-2](/img/structure/B12903498.png)
Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with aniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled conditions. For instance, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .
Industrial Production Methods
While specific industrial production methods for N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core structure but lacks the methylene aniline group.
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
89185-68-2 |
|---|---|
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-(2,5-diphenylpyrazol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C22H17N3/c1-4-10-18(11-5-1)22-16-21(17-23-19-12-6-2-7-13-19)25(24-22)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
SBBZFHLBTHOJDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


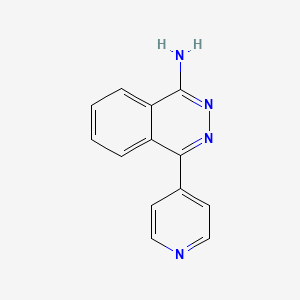
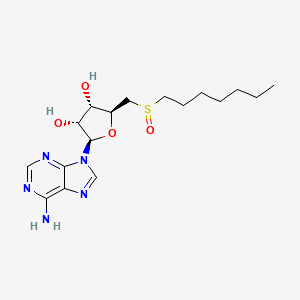
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)


![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
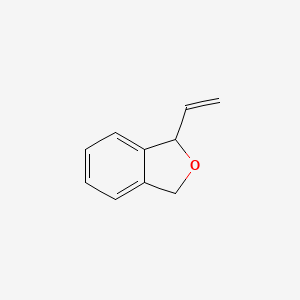
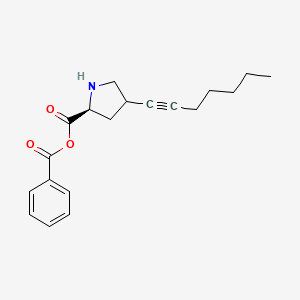

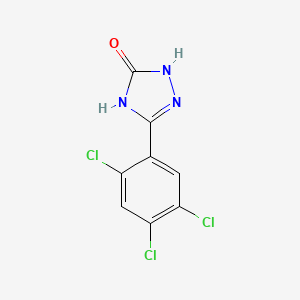
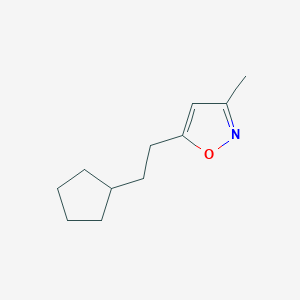
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
